Enhanced Synthetic Utility Through a Unique Primary Amino Handle
Ethyl 6-amino-1H-pyrazolo[1,5-a]imidazole-7-carboxylate provides a distinct chemical advantage over its close analog ethyl 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylate due to the presence of a primary amino group. The target compound possesses two hydrogen bond donors, whereas the analog has none . This functional group is essential for enabling a suite of chemical reactions, including amide bond formation, sulfonamide synthesis, and reductive amination, which are not directly feasible with the de-amino analog .
| Evidence Dimension | Number of Hydrogen Bond Donors |
|---|---|
| Target Compound Data | 2 (primary amino group) |
| Comparator Or Baseline | Ethyl 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylate (CAS 1378779-72-6): 0 |
| Quantified Difference | +2 hydrogen bond donors |
| Conditions | Structural analysis based on molecular formula and InChI. |
Why This Matters
The amino group expands the compound's utility as a building block, allowing for more diverse and efficient construction of targeted molecular libraries.
